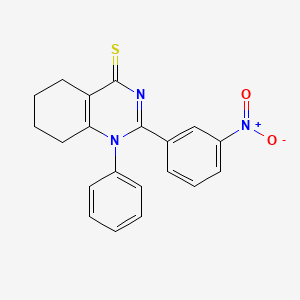

2-(3-nitrophenyl)-1-phenyl-5,6,7,8-tetrahydroquinazoline-4(1H)-thione

Description

2-(3-Nitrophenyl)-1-phenyl-5,6,7,8-tetrahydroquinazoline-4(1H)-thione is a tetrahydroquinazoline derivative characterized by a bicyclic core structure fused with a thione group at position 3. The molecule features a phenyl group at position 1 and a 3-nitrophenyl substituent at position 4. The nitro group at the meta position of the phenyl ring introduces strong electron-withdrawing effects, which can influence reactivity, solubility, and biological interactions.

Properties

IUPAC Name |

2-(3-nitrophenyl)-1-phenyl-5,6,7,8-tetrahydroquinazoline-4-thione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H17N3O2S/c24-23(25)16-10-6-7-14(13-16)19-21-20(26)17-11-4-5-12-18(17)22(19)15-8-2-1-3-9-15/h1-3,6-10,13H,4-5,11-12H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VCDWWMIEEYAGJT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2=C(C1)C(=S)N=C(N2C3=CC=CC=C3)C4=CC(=CC=C4)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H17N3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

363.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-nitrophenyl)-1-phenyl-5,6,7,8-tetrahydroquinazoline-4(1H)-thione typically involves the condensation of anthranilamide with appropriate aldehydes or ketones in the presence of a catalyst. One common method includes the use of a Lewis acid catalyst such as boron trifluoride (BF3) supported on poly(4-vinylpyridine) to promote the reaction under reflux conditions in ethanol . This method is efficient, cost-effective, and environmentally friendly.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, the use of recyclable catalysts and green chemistry principles can further optimize the industrial synthesis.

Chemical Reactions Analysis

Types of Reactions

2-(3-nitrophenyl)-1-phenyl-5,6,7,8-tetrahydroquinazoline-4(1H)-thione can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the nitro group to an amino group.

Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or catalytic hydrogenation can be used.

Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) can be employed under appropriate conditions.

Major Products

Oxidation: Sulfoxides or sulfones.

Reduction: Amino derivatives.

Substitution: Various substituted quinazoline derivatives.

Scientific Research Applications

2-(3-nitrophenyl)-1-phenyl-5,6,7,8-tetrahydroquinazoline-4(1H)-thione has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.

Industry: Utilized in the development of new materials with specific properties, such as liquid crystals or organic semiconductors.

Mechanism of Action

The mechanism of action of 2-(3-nitrophenyl)-1-phenyl-5,6,7,8-tetrahydroquinazoline-4(1H)-thione involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access and reducing enzyme activity. The exact pathways and targets can vary depending on the specific application and biological context.

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Properties of Tetrahydroquinazoline-4-thione Derivatives

*Calculated based on molecular formula.

Key Findings from Analog Studies

Electron-Withdrawing vs. Electron-Donating Groups: The 3-nitro group in the target compound contrasts with electron-donating groups like methoxy (e.g., in ). Bromine at position 2 (as in ) introduces steric bulk and halogen bonding capabilities, which are absent in the nitro-substituted derivative.

Heterocyclic Substituents :

- The furan-2-ylmethyl group in introduces oxygen-based polarity, which may improve solubility compared to purely aromatic substituents like benzyl .

Biological Activity

The compound 2-(3-nitrophenyl)-1-phenyl-5,6,7,8-tetrahydroquinazoline-4(1H)-thione is a member of the quinazoline family, which has garnered attention due to its diverse biological activities. Quinazolines and their derivatives are known for various pharmacological properties, including anticancer, antimicrobial, and anti-inflammatory effects. This article reviews the biological activity of this specific compound, synthesizing findings from recent studies.

Synthesis and Characterization

The synthesis of this compound typically involves multi-step reactions that include cyclization and functional group modifications. Characterization is performed using techniques such as NMR, IR spectroscopy, and mass spectrometry to confirm the structure and purity of the compound.

Anticancer Activity

Recent studies have indicated that quinazoline derivatives exhibit significant anticancer properties. For instance, a study demonstrated that compounds similar to this compound can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. The compound's structure allows it to interact with key cellular targets involved in cancer progression.

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial activity. In vitro assays showed that it possesses inhibitory effects against a range of bacterial strains. The mechanism of action is believed to involve disruption of bacterial cell membranes or interference with metabolic pathways.

Anti-inflammatory Effects

Another area of interest is the anti-inflammatory potential of this compound. Research indicates that it can modulate inflammatory pathways by inhibiting pro-inflammatory cytokines and enzymes such as COX-2. This suggests its potential use in treating inflammatory diseases.

Case Studies

| Study | Findings |

|---|---|

| Study A | Showed significant cytotoxicity against breast cancer cell lines with IC50 values in the low micromolar range. |

| Study B | Demonstrated antibacterial activity against Gram-positive bacteria with MIC values comparable to standard antibiotics. |

| Study C | Found that the compound reduced TNF-alpha levels in LPS-stimulated macrophages, indicating potential anti-inflammatory activity. |

Structure-Activity Relationship (SAR)

The biological activity of this compound is influenced by its structural components:

- Nitro Group : Enhances electron-withdrawing properties, potentially increasing reactivity towards biological targets.

- Thione Functionality : Contributes to the compound's ability to chelate metal ions and form stable complexes with biomolecules.

Q & A

Q. What are the common synthetic routes for 2-(3-nitrophenyl)-1-phenyl-5,6,7,8-tetrahydroquinazoline-4(1H)-thione?

The synthesis typically involves cyclization reactions of precursors such as substituted cyclohexanediones or dimedone derivatives with nitrophenyl-containing reagents. A standard procedure includes refluxing the reactants in ethanol or toluene with a base (e.g., sodium ethoxide) for 8–24 hours. For example, analogous tetrahydroquinoline-thiones are synthesized via thiourea-mediated cyclization under controlled pH and temperature . Key steps include:

- Precursor activation using KOH or NaOEt.

- Cyclization under reflux with thiocarbonyl sources (e.g., CS₂).

- Purification via recrystallization (methanol/water) or column chromatography.

Q. Which spectroscopic techniques are used to characterize this compound?

Structural confirmation relies on:

- IR Spectroscopy : Identification of thione (C=S) stretches near 1200–1250 cm⁻¹ and nitro (NO₂) groups at 1500–1350 cm⁻¹ .

- ¹H/¹³C NMR : Signals for tetrahydroquinazoline protons (δ 1.5–2.8 ppm, multiplet for CH₂ groups) and aromatic protons (δ 6.8–8.5 ppm) .

- Mass Spectrometry : Molecular ion peaks ([M+H]⁺) and fragmentation patterns to confirm the molecular formula .

Q. What are the typical chemical reactions involving the thione and nitrophenyl groups?

The thione moiety can undergo:

- Alkylation : React with alkyl halides to form thioethers.

- Oxidation : Converted to disulfides using H₂O₂ or I₂ .

The nitrophenyl group participates in: - Reduction : Catalytic hydrogenation (H₂/Pd-C) to yield aminophenyl derivatives.

- Electrophilic Substitution : Nitration or halogenation at meta/para positions .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthesis yields?

Variables to optimize include:

- Solvent Polarity : Polar solvents (e.g., ethanol) enhance cyclization, while toluene may improve thermal stability .

- Catalysts : Acidic (e.g., acetic acid) or basic (e.g., NaOEt) conditions influence reaction rates and byproduct formation .

- Temperature : Reflux (70–80°C) balances reactivity and decomposition risks .

Example: A 15% yield increase was achieved using PEG-400 as a green solvent with Bleaching Earth Clay (pH 12.5) .

Q. What computational methods are used to predict electronic properties or reactivity?

Density Functional Theory (DFT) calculations can:

Q. How can biological activity studies be designed for this compound?

- Antimicrobial Assays : Use microdilution methods (MIC against S. aureus or E. coli) .

- Anticancer Screening : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations .

- Enzyme Inhibition : Molecular docking (AutoDock Vina) to assess interactions with target enzymes (e.g., DHFR) .

Q. How should researchers resolve contradictions in spectral or reactivity data?

- Cross-Validation : Compare NMR/IR data with analogous compounds (e.g., tetrahydroquinazolines ).

- Control Experiments : Replicate reactions under standardized conditions to isolate variables (e.g., solvent purity, humidity) .

- Advanced Techniques : Use 2D NMR (COSY, HSQC) to resolve overlapping signals .

Q. What mechanistic insights exist for its participation in cycloaddition reactions?

The thione group can act as a dienophile in Diels-Alder reactions, forming fused heterocycles. For example:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.